5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-7-23-16(18-9)14-11(20)6-19(15(14)17)5-10-2-3-12-13(4-10)22-8-21-12/h2-4,7,17,20H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTGJXBBNWFMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 951961-88-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 315.3 g/mol |
| Structure | Chemical Structure |
Inhibition of Protein Kinases
Recent studies have highlighted the compound's potential as an inhibitor of various protein kinases, particularly DYRK1A. Research indicates that compounds related to thiazolidinones exhibit significant inhibitory activity against DYRK1A, which is implicated in several neurological disorders and cancers. The lead compounds derived from similar scaffolds have shown IC50 values in the low nanomolar range (e.g., 0.028 μM for some derivatives) .
Anti-Cancer Activity
The compound has been evaluated for its anti-cancer properties across several tumor cell lines, including Huh7 D12 and MDA-MB 231. In vitro studies demonstrated that it can inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Given the involvement of DYRK1A in neurodegenerative diseases, compounds with similar structures have been studied for neuroprotective effects. The inhibition of DYRK1A may provide a pathway for developing treatments for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodioxole and thiazole moieties significantly affect biological activity. For instance, varying the substituents on the thiazole ring can enhance potency against specific kinases or cancer cell lines .
Case Study 1: DYRK1A Inhibition
In a study focused on developing new DYRK1A inhibitors, derivatives of thiazolidinones were synthesized and tested. The results showed that specific modifications led to enhanced binding affinity and selectivity towards DYRK1A over other kinases .
Case Study 2: Antitumor Activity
Another study investigated the compound's effect on various cancer cell lines. The results indicated that it could significantly reduce cell viability in MDA-MB 231 cells at concentrations as low as 10 μM, demonstrating its potential as an anti-cancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its 1,3-benzodioxol-5-ylmethyl and 4-methylthiazole substituents. Below is a comparative analysis with key analogs:
Key Structural and Functional Insights
- Benzodioxole vs. Benzimidazole : The target compound’s 1,3-benzodioxole group (electron-rich aromatic system) may enhance π-π stacking in protein binding compared to benzimidazole analogs, which rely on hydrogen bonding via NH groups .
- Thiazole vs.
- Substituent Effects :
Research Tools for Characterization
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule crystal structures, including analogs like those in .
- Wavefunction Analysis : Multiwfn enables electron density topology studies, critical for understanding hydrogen-bonding interactions in pyrrolone derivatives .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess crystallographic disorder, applicable to analogs with flexible substituents (e.g., 3-butoxypropyl in ) .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound can be synthesized via base-assisted cyclization or reflux in ethanol with appropriate precursors. For example:
- Reflux method : Mixing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol under reflux for 2 hours, followed by recrystallization from DMF–EtOH (1:1) .
- Cyclization : Using substituted hydrazones or pyrazole derivatives under acidic/basic conditions to form the pyrrolone core, as seen in structurally analogous compounds .
- Key intermediates include benzodioxole and thiazole-containing precursors, which are coupled through multi-step reactions .
Q. Which characterization techniques confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (FTIR) : Identifies functional groups like carbonyl (C=O) and amino (NH₂) .
- Melting Point Analysis : Used to assess purity, with deviations indicating impurities (e.g., reported ranges: 138–258°C for related compounds) .
Q. What structural features influence its reactivity?
- The pyrrolone core is prone to electrophilic substitution due to electron-deficient regions.
- The benzodioxole group enhances metabolic stability and π-π stacking in biological systems .
- The 4-methylthiazole moiety participates in hydrogen bonding and metal coordination, critical for biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol aids in recrystallization .
- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate cyclization steps .
- Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times dynamically .
Q. How to resolve contradictions in reported physical properties (e.g., melting points)?
- Recrystallization protocols : Variations in solvent ratios (e.g., DMF:EtOH vs. pure ethanol) affect crystal packing and melting points .
- Purity assessment : Combine elemental analysis with chromatographic methods (e.g., HPLC) to rule out impurities .
- Batch consistency : Standardize precursor stoichiometry and drying conditions to minimize variability .
Q. What strategies enable selective functionalization of the pyrrolone core?
- Protecting groups : Temporarily block the amino group using Boc anhydride to direct substitution at the thiazole or benzodioxole positions .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at specific sites .
- pH-dependent reactions : Alkaline conditions favor nucleophilic attack on the carbonyl group, while acidic conditions stabilize the enol form .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the benzodioxole methyl group to ethyl or halogenated analogs to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to study binding affinity changes .
- Pharmacophore mapping : Use computational docking to identify critical interactions (e.g., hydrogen bonding with the pyrrolone oxygen) .
Q. What are the stability considerations for this compound under experimental conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxole group .
- Thermal stability : Decomposition above 250°C necessitates low-temperature storage (<4°C) for long-term preservation .
- Solvent compatibility : Avoid strong acids/bases in solution to prevent hydrolysis of the thiazole ring .
Q. How can computational modeling enhance understanding of its properties?
- DFT calculations : Predict bond dissociation energies and reactive sites for functionalization .
- Molecular dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR .
- ADMET profiling : Estimate pharmacokinetic parameters (e.g., logP, bioavailability) using tools like SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
